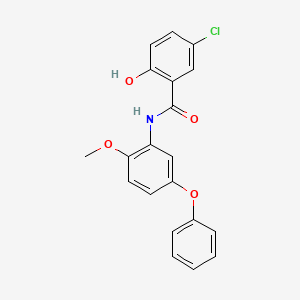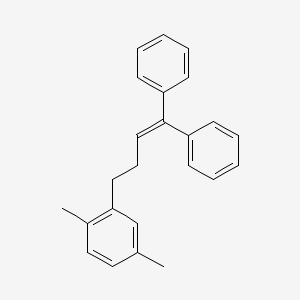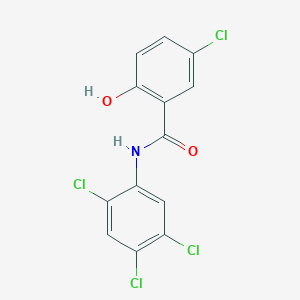
N-(4-Ethylphenyl)anthracen-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethylphenyl)anthracen-9-amine is an organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. This compound features an anthracene core with an amine group attached to the 9th position and a 4-ethylphenyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)anthracen-9-amine typically involves the following steps:
Starting Materials: Anthracene and 4-ethylphenylamine.
Reaction: The reaction is carried out through a nucleophilic substitution reaction where the amine group of 4-ethylphenylamine attacks the 9th position of anthracene.
Catalysts and Solvents: Commonly used catalysts include palladium-based catalysts, and the reaction is often carried out in solvents like toluene or dimethylformamide (DMF).
Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Ethylphenyl)anthracen-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(4-Ethylphenyl)anthracen-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Ethylphenyl)anthracen-9-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
9-(4-Phenyl)anthracene: Similar structure but lacks the ethyl group on the phenyl ring.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl group instead of an ethyl group.
9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups at the 9th and 10th positions.
Uniqueness
N-(4-Ethylphenyl)anthracen-9-amine is unique due to the presence of both the anthracene core and the 4-ethylphenyl group, which imparts distinct photophysical and chemical properties. This combination makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Propiedades
Número CAS |
642473-67-4 |
|---|---|
Fórmula molecular |
C22H19N |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)anthracen-9-amine |
InChI |
InChI=1S/C22H19N/c1-2-16-11-13-19(14-12-16)23-22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15,23H,2H2,1H3 |
Clave InChI |
QXPKOEJDJXRLIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


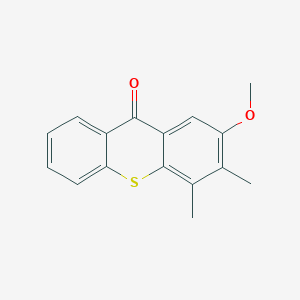
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
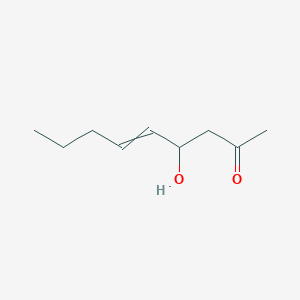
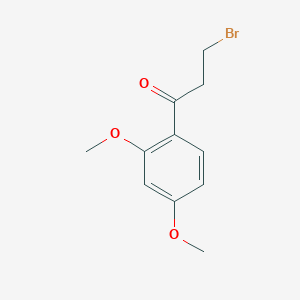
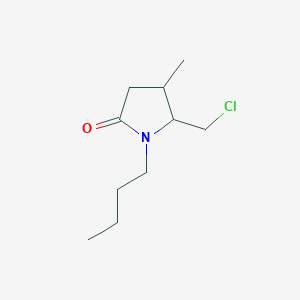
-lambda~5~-phosphane](/img/structure/B12600929.png)
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
